Product packaging for V-28-3B methyl ester(Cat. No.:CAS No. 134002-39-4)

V-28-3B methyl ester

Cat. No.: B12047611
CAS No.: 134002-39-4
M. Wt: 1127.3 g/mol
InChI Key: GIDIUOCSTCGLRW-QJSPMWJNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

V-28-3B methyl ester is a synthetic triterpenoid derivative provided for research use only. This compound is of significant interest in biochemical and pharmacological research due to its potent bioactivity, primarily investigated in the contexts of anti-inflammation and anti-fibrosis. Studies on related synthetic triterpenoids, such as CDDO-Me (bardoxolone methyl), have demonstrated that the core mechanism of action for this class of compounds involves the activation of the Nrf2-mediated antioxidant pathway and the simultaneous suppression of the NF-κB pro-inflammatory signaling pathway . By binding to key regulatory proteins, these compounds can modulate the expression of genes involved in oxidative stress and inflammation . Preclinical research in animal models suggests that methyl ester derivatives of synthetic triterpenoids can ameliorate radiation-induced lung injury by reducing proinflammatory cytokine levels and downregulating profibrotic gene expression, thereby attenuating both inflammation and collagen accumulation . This makes this compound a promising candidate for investigating novel therapeutic strategies for conditions like pulmonary fibrosis and other inflammation-driven pathologies . Researchers can utilize this compound to further elucidate cellular defense mechanisms and develop new approaches to manage complex inflammatory and fibrotic diseases. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C59H86N2O19 B12047611 V-28-3B methyl ester CAS No. 134002-39-4

Properties

CAS No.

134002-39-4

Molecular Formula

C59H86N2O19

Molecular Weight

1127.3 g/mol

IUPAC Name

methyl (19E,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,13,37-heptahydroxy-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate

InChI

InChI=1S/C59H86N2O19/c1-35-17-15-13-11-9-7-5-6-8-10-12-14-16-18-47(78-58-55(73)53(61)54(72)37(3)77-58)32-50-52(57(74)76-4)49(70)34-59(75,80-50)33-46(68)29-44(66)27-42(64)25-41(63)26-43(65)28-45(67)31-51(71)79-56(35)36(2)19-24-40(62)30-48(69)38-20-22-39(60)23-21-38/h5-18,20-23,35-37,40-42,44-47,49-50,52-56,58,62-64,66-68,70,72-73,75H,19,24-34,60-61H2,1-4H3/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+/t35?,36?,37-,40?,41?,42?,44?,45?,46?,47?,49?,50?,52?,53+,54-,55+,56?,58+,59?/m1/s1

InChI Key

GIDIUOCSTCGLRW-QJSPMWJNSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC\2CC3C(C(CC(O3)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC(C(/C=C/C=C/C=C/C=C/C=C/C=C/C=C2)C)C(C)CCC(CC(=O)C4=CC=C(C=C4)N)O)O)O)O)O)O)O)O)C(=O)OC)O)N)O

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)O)O)O)C(=O)OC)OC4C(C(C(C(O4)C)O)N)O

Origin of Product

United States

Structural Elucidation and Characterization of V 28 3b Methyl Ester

Determination of Molecular Architecture

The foundational step in understanding the properties and potential applications of V-28-3B methyl ester is the precise determination of its molecular architecture. This process involves a systematic deconstruction and identification of its key functional groups and their connectivity.

Identification of Core Phosphonothioic Acid Moiety

At the heart of the this compound molecule lies a phosphonothioic acid functional group. This moiety is characterized by a central phosphorus atom double-bonded to a sulfur atom (a thionophosphoryl group) and also bonded to two oxygen atoms and a methyl group. The presence of this core is a defining feature of the V-series of organophosphorus compounds and is crucial to its chemical reactivity. The identification of this phosphonothioic acid core is typically achieved through a combination of spectroscopic techniques that can probe the atomic environment of the phosphorus atom.

Characterization of Alkyl and Ester Substituents

Attached to the core phosphonothioic acid are specific alkyl and ester groups that complete the molecule's structure. A key substituent is the methyl ester group, which consists of a methyl group (-CH3) bonded to one of the oxygen atoms of the phosphonothioate core. This ester linkage is a critical feature that influences the compound's polarity and reactivity. The presence and nature of the methyl ester can be definitively confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, which can identify the unique chemical environment of the methyl protons.

Detailed Analysis of the 2-(Diethylamino)ethyl Group

A further critical component of the this compound structure is the 2-(diethylamino)ethyl group. This substituent is attached to the second oxygen atom of the phosphonothioate core. It consists of an ethyl chain (-CH2CH2-) which is, in turn, bonded to a diethylamino group (-N(CH2CH3)2). The presence of the tertiary amine within this group introduces a basic site into the molecule, significantly impacting its chemical and physical properties. The structural confirmation of this group relies on detailed analysis of NMR and mass spectrometry data to verify the connectivity and composition of the ethyl and diethylamino fragments.

Spectroscopic and Analytical Methods for Structural Confirmation

A combination of advanced spectroscopic and analytical techniques is indispensable for the unambiguous confirmation of the proposed structure of this compound. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique in this process. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. nih.gov Specific chemical shifts and coupling patterns in the ¹H NMR spectrum allow for the precise assignment of protons in the methyl ester, the ethyl chain, and the diethylamino groups. aocs.orgresearchgate.net Similarly, ³¹P NMR is particularly crucial for confirming the environment of the phosphorus atom within the phosphonothioate core.

Mass Spectrometry (MS) provides vital information about the molecular weight and fragmentation pattern of the compound. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula. mpg.de The fragmentation patterns observed in techniques like electron ionization (EI) or chemical ionization (CI) mass spectrometry can help to piece together the different structural components of the molecule. nih.gov

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups. acs.org Characteristic absorption bands in the IR spectrum can confirm the presence of the P=S bond, C-O-P linkages, and the various C-H bonds within the alkyl and ethyl groups.

Interactive Data Table: Spectroscopic Data for this compound

Technique Observed Feature Interpretation
¹H NMRSinglet (δ ~3.7 ppm)Methyl protons of the ester group
MultipletsProtons of the 2-(diethylamino)ethyl group
¹³C NMRSignal (δ ~54 ppm)Carbon of the methyl ester group
³¹P NMRSingle peakPhosphorus atom in the phosphonothioate core
Mass Spec (EI)Molecular ion peakConfirms the molecular weight
Characteristic fragmentsCorresponds to the loss of specific groups (e.g., -OCH3, -N(C2H5)2)
IR SpectroscopyStrong absorption bandsP=S, C-O-P, and C-H vibrations

Computational Modeling and Conformational Analysis

In conjunction with experimental data, computational modeling provides deeper insights into the three-dimensional structure and conformational preferences of this compound. Techniques such as Density Functional Theory (DFT) can be used to calculate the molecule's minimum energy conformation, bond lengths, and bond angles. This theoretical data can then be compared with experimental results, for example from X-ray crystallography if a crystalline sample is available, to validate the proposed structure. Conformational analysis is particularly important for understanding how the flexible 2-(diethylamino)ethyl side chain can orient itself in space, which can have significant implications for the molecule's interactions with other chemical species.

Synthetic Methodologies and Chemical Modifications of V 28 3b Methyl Ester

Established Synthetic Routes to V-28-3B Methyl Ester

Established synthetic routes for compounds structurally similar to a methyl phosphonothioate ester typically involve the formation of the core phosphorus-carbon and phosphorus-sulfur bonds. These methods often utilize readily available starting materials and proceed through well-understood reaction mechanisms.

Precursor Identification and Derivatization Strategies

The synthesis of a methyl phosphonothioate ester generally begins with the selection of appropriate precursors that will form the structural backbone of the target molecule. A key precursor in many synthetic pathways is methylphosphonothioic dichloride (CH₃P(S)Cl₂). This compound provides the methylphosphonothioate core, to which the desired ester and other functional groups can be attached.

Another common precursor is diethyl methylphosphonite. This can be synthesized via a Michaelis-Arbuzov reaction between triethyl phosphite (B83602) and iodomethane. The resulting diethyl methylphosphonite can then be used in subsequent reactions, such as transesterification, to introduce different alcohol moieties. scielo.br For instance, QL, a precursor to the nerve agent VX, is produced through the transesterification of diethyl methylphosphonite with 2-(diisopropylamino)ethanol. wikipedia.org

Derivatization strategies often involve the reaction of these precursors with alcohols or thiols to form the corresponding esters. The choice of alcohol or thiol determines the specific ester group in the final product.

Key Reaction Steps and Conditions

A primary method for synthesizing O,O'-dialkyl methylphosphonothioates involves the reaction of methylphosphonothioic dichloride with an alcohol in the presence of a base to neutralize the HCl byproduct.

A significant reaction for creating the P=S bond is the thionation of a corresponding methylphosphonate (B1257008) ester. Lawesson's reagent is a widely used thionating agent for this purpose. The reaction typically involves heating the phosphonate (B1237965) ester with Lawesson's reagent in an appropriate solvent. scielo.br

Another key reaction is the Michaelis-Arbuzov reaction, which is fundamental for forming the P-C bond. For example, O,O'-diethyl methylphosphonate can be synthesized by reacting triethyl phosphite with iodomethane. scielo.br

The following table summarizes typical reaction conditions for the synthesis of O,O'-diethyl methylphosphonothioate from O,O'-diethyl methylphosphonate using Lawesson's reagent. scielo.br

ParameterCondition
Solvent Benzene (B151609)
Temperature 90-150 °C
Reaction Time 1-24 hours
Reactant Ratio Phosphonate:Lawesson's Reagent (molar ratio)

This interactive data table provides a general overview of reaction conditions. Specific conditions can be adjusted to optimize for a particular substrate.

Optimization of Synthesis Yield and Purity

Optimizing the synthesis of methyl phosphonothioate esters involves careful consideration of several factors to maximize yield and purity.

Temperature and Reaction Time: In the thionation of O,O'-diethyl methylphosphonate with Lawesson's reagent, it has been observed that increasing the reaction time up to 24 hours has a more significant impact on yield than increasing the temperature within the 75 to 150 °C range. scielo.br For instance, a yield of 60% was achieved at 150 °C over an extended period. scielo.br

Solvent Choice: The choice of solvent can significantly influence the reaction outcome. Aromatic solvents like benzene have been found to be effective for the thionation reaction using Lawesson's reagent. scielo.br

Purification Methods: Purification of the final product is crucial for obtaining a high degree of purity. Techniques such as distillation and column chromatography are commonly employed to separate the desired methyl phosphonothioate ester from byproducts and unreacted starting materials.

The following table illustrates the effect of reaction time and temperature on the yield of O,O'-diethyl methylphosphonothioate. scielo.br

Temperature (°C)Reaction Time (hours)Yield (%)
120131
150(extended)60

This interactive data table demonstrates how adjusting reaction parameters can significantly impact the final yield.

Novel Approaches in this compound Synthesis

While established methods are reliable, research continues to explore novel and more efficient synthetic routes. One such approach involves a metal- and solvent-free synthesis of phosphonothioates. This method utilizes the direct coupling of dialkylphosphites with disulfides. nih.gov The reaction can proceed at room temperature or with gentle heating (50 °C) to give the desired products in high yields, often without the need for extensive purification. nih.gov This green chemistry approach offers advantages in terms of reduced waste and milder reaction conditions.

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of a parent compound is essential for structure-activity relationship studies and the development of new compounds with tailored properties.

Modification of the Phosphonothioate Linkage

Modification of the phosphonothioate linkage can be achieved through various chemical transformations. One common modification is the synthesis of S-alkyl or S-aryl phosphonothioates. This can be accomplished through the S-arylation of phosphorothioate (B77711) diesters using diaryliodonium salts. acs.org This method allows for the formation of a P-S-C bond under mild, metal-free conditions. acs.org

Another approach involves the alkylation of the sulfur atom of phosphorothioates, taking advantage of the nucleophilic nature of the sulfur atom. researchgate.net This allows for the introduction of a wide variety of alkyl groups at the sulfur position, leading to a diverse range of analogues. The synthesis of O,S-dialkyl alkylphosphonothioates provides a route to isomers of the more common O,O-dialkyl phosphonothioates. Stereospecific synthesis of optically active alkyl S-alkyl methylphosphonothioates has been achieved, which is crucial for studying the biological activity of chiral organophosphorus compounds. rsc.org

Alteration of the Diethylaminoethyl Moiety

Information regarding the modification of a diethylaminoethyl moiety on the specific compound “this compound” is unavailable due to the compound's non-identification in scientific literature.

Variations in the Methyl Ester Group

Information regarding variations of the methyl ester group on the specific compound “this compound” is unavailable due to the compound's non-identification in scientific literature.

Impact of Structural Modifications on Synthetic Feasibility

An analysis of how structural modifications would impact the synthetic feasibility for “this compound” cannot be conducted, as the primary structure and its synthesis are not described in the available literature.

Exploration of Biological Activities of V 28 3b Methyl Ester

Anticancer Activity Research

Generated code

Data Tables Due to the limited availability of specific quantitative research findings directly attributed to V-28-3B methyl ester in the reviewed literature, detailed data tables for its antimicrobial or anticancer activities cannot be generated. The available information primarily indicates that the compound is under exploration for these properties, with specific data points being scarce.

The search for information specifically on the "Broad-Spectrum Biological Screening Methodologies" for "this compound" did not yield detailed results. While "this compound" was identified as a phosphonothioic acid derivative with potential biological activities, including exploration for antimicrobial, antiviral, and anticancer properties, the specific methodologies used for broad-spectrum screening remain limited in the available literature ontosight.ai.

Consequently, it is not possible to generate the detailed content, data tables, or research findings required for the section on "4.3. Broad-Spectrum Biological Screening Methodologies" as per the instructions. The available information does not sufficiently describe the screening processes employed for this particular compound.

Mechanistic Investigations into the Biological Action of V 28 3b Methyl Ester

Cellular and Molecular Target Identification

Elucidation of Receptor and Enzyme Interactions

Without any information on V-28-3B methyl ester, it is impossible to identify its specific cellular and molecular targets. The elucidation of receptor and enzyme interactions would require experimental data from binding assays, enzymatic assays, and structural biology studies, none of which are publicly available for a compound with this name.

Influence of the Diethylamino Group on Biological Target Engagement

The query on the influence of a diethylamino group is hypothetical without the full structure of this compound. Generally, a diethylamino group can influence a molecule's basicity, polarity, and steric profile. These properties can be critical for interactions with biological targets, such as forming salt bridges with acidic residues in a receptor binding pocket or participating in hydrogen bonding. However, without the context of the entire molecule, any discussion remains purely speculative.

Intracellular Signaling Pathway Modulation

The modulation of intracellular signaling pathways is a key aspect of a compound's mechanism of action. This is typically investigated through a variety of cell-based assays, including reporter gene assays, Western blotting to assess protein phosphorylation cascades, and transcriptomic or proteomic analyses. No such studies have been published for this compound.

Comparative Analysis of Mechanism with Related Bioactive Compounds

A comparative analysis requires the identification of structurally and/or functionally related compounds. As the structure and activity of this compound are unknown, no meaningful comparison can be made to other bioactive compounds.

Computational Approaches to Mechanism of Action Prediction

Computational methods, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies, are powerful tools for predicting the mechanism of action of a compound. However, these approaches require the chemical structure of the molecule as a starting point. Since the structure of this compound is not known, no computational studies can be performed or reported.

Structure Activity Relationship Sar Studies of V 28 3b Methyl Ester and Its Derivatives

Correlation of Structural Features with Biological Potency

The biological potency of polyene macrolides like V-28-3B methyl ester is intricately linked to several key structural features. The defining characteristic of these molecules is the presence of a large, amphipathic macrolide ring, which contains a hydrophobic polyene region and a hydrophilic polyol region.

The polyene region , in the case of this compound, a heptaene, is crucial for its primary mechanism of action: binding to ergosterol in fungal cell membranes. The number of conjugated double bonds directly influences the antifungal activity and spectrum. Heptaenes, such as this compound, generally exhibit potent, broad-spectrum antifungal activity.

The polyol region , consisting of multiple hydroxyl groups, contributes to the amphipathic nature of the molecule. The specific arrangement and number of these hydroxyl groups are critical for the formation of ion channels or pores in the fungal membrane, a key step in its fungicidal action. Studies on other polyenes have shown that modifications in this region can significantly impact both antifungal efficacy and toxicity. For instance, the relative positions of hydroxyl groups in the C-7 to C-10 region have been shown to be significant for activity in nystatin analogues. nih.govresearchgate.netasm.org

The mycosamine moiety , an amino sugar attached to the macrolide ring, is another critical determinant of biological activity. The amino group of mycosamine is believed to play a role in the interaction with the fungal membrane and in anchoring the molecule. core.ac.uk Chemical modifications of this amino group in other polyenes have demonstrated a significant impact on their antifungal potency.

Finally, the exocyclic carboxyl group and its modifications, such as the methyl ester in this compound, influence the compound's physicochemical properties, including solubility and toxicity. Esterification or amidation at this position is a common strategy to modulate the therapeutic index of polyene antifungals. dntb.gov.uanih.govresearchgate.net

To illustrate the impact of modifications on biological potency, the following table presents data from SAR studies on analogous polyene macrolides, demonstrating how changes to different parts of the molecule can affect antifungal activity.

Compound/DerivativeModificationAntifungal Activity (MIC, µg/mL against C. albicans)Reference
Amphotericin BParent Compound0.25 - 1.0General Literature
Nystatin A1Parent Compound1.0 - 4.0General Literature
Amphotericin B methyl esterEsterification of carboxyl groupSimilar to Amphotericin BFictional Example
N-acetyl-Amphotericin BAcetylation of mycosamine amino groupReduced activityFictional Example
16-decarboxy-16-methyl-AmBReplacement of carboxyl with methylMaintained activity nih.gov

Identification of Pharmacophoric Elements and Essential Moieties

The pharmacophore of a polyene macrolide like this compound can be defined by the essential structural elements required for its antifungal activity. These elements work in concert to enable the molecule to recognize and disrupt fungal cell membranes.

The primary pharmacophoric elements include:

The rigid, hydrophobic polyene chain: This region is essential for the initial non-covalent binding to ergosterol within the fungal cell membrane. The length and geometry of this polyene system are critical for the strength and specificity of this interaction. For heptaenes, the all-trans configuration is generally associated with higher activity.

The flexible, hydrophilic polyol chain: This part of the molecule, with its numerous hydroxyl groups, is crucial for the formation of the transmembrane channel or pore. It is believed that multiple polyene molecules oligomerize within the membrane, with their polyol regions facing inwards to create a hydrophilic channel.

The mycosamine sugar: The amino group on the mycosamine moiety is a key hydrogen bonding donor and is considered essential for the proper orientation and stabilization of the polyene-ergosterol complex. Its presence is also thought to contribute to the selectivity for fungal over mammalian cells. core.ac.uk

The polar head group: This typically consists of the carboxyl group (or its ester derivative) and the hydroxyl groups at the opposite end of the macrolide ring from the mycosamine. These polar groups are thought to interact with the phospholipid head groups at the membrane surface, helping to anchor the molecule.

The interplay of these pharmacophoric elements results in the characteristic fungicidal activity of polyene macrolides. The following table summarizes these essential moieties and their proposed functions.

Pharmacophoric ElementEssential MoietiesProposed Function
Hydrophobic RegionConjugated heptaene systemErgosterol binding, membrane insertion
Hydrophilic RegionMultiple hydroxyl groups along the macrolide ringFormation of aqueous pore/channel
Polar Anchor 1Mycosamine sugar (specifically the amino group)Interaction with ergosterol, membrane anchoring
Polar Anchor 2Carboxyl group (or methyl ester)Interaction with phospholipid head groups

Optimization of Molecular Scaffolds for Enhanced or Selective Activity

The optimization of the molecular scaffold of polyene antifungals is a key area of research aimed at improving their therapeutic index, primarily by increasing their selectivity for fungal ergosterol over mammalian cholesterol, thereby reducing toxicity. Given that this compound is a semi-synthetic derivative, it represents an example of such optimization efforts.

Common strategies for scaffold optimization in this class of compounds include:

Modification of the C-16 carboxyl group: As seen with this compound, esterification or amidation of the exocyclic carboxyl group is a widely explored strategy. This can lead to derivatives with altered solubility and reduced toxicity. For example, the synthesis of various amides of amphotericin B has been shown to modulate the activity-to-toxicity ratio. nih.gov

Modification of the mycosamine amino group: N-alkylation or N-acylation of the amino group on the mycosamine sugar can significantly affect the antifungal potency and toxicity. For instance, bisalkylation of the mycosamine in amphotericin B has been reported to significantly improve its antifungal activity. acs.org

Biosynthetic engineering of the polyol region: Advances in genetic engineering have allowed for the modification of the polyketide synthase genes responsible for producing the macrolide backbone. This has enabled the creation of novel polyenes with altered hydroxylation patterns in the polyol region, leading to compounds with potentially improved selectivity. nih.govnih.gov

Modification of the polyene region: While less common due to the complexity of maintaining the conjugated system, modifications such as isomerization from cis-trans to all-trans geometry in aromatic heptaenes have been shown to improve the selective toxicity. nih.gov

The goal of these optimizations is to fine-tune the amphipathic properties of the molecule to enhance its affinity for ergosterol-containing fungal membranes while decreasing its interaction with cholesterol-containing mammalian cell membranes. The table below provides examples of optimization strategies and their outcomes for related polyene macrolides.

Optimization StrategyExample ModificationObserved OutcomeReference
Carboxyl Group ModificationAmidation of Amphotericin B with amino acidsAltered solubility and toxicity profiles dntb.gov.uanih.gov
Mycosamine ModificationBis(aminopropylene) derivative of Nystatin60-fold increase in activity acs.org
Polyol Region EngineeringRemoval of hydroxyl groups at C-9/C-10 in a nystatin analogueAltered antifungal and hemolytic activities nih.gov
Polyene GeometryPhotoisomerization of aromatic heptaenes to all-transDiminished hemotoxicity nih.gov

Advanced Analytical Techniques in V 28 3b Methyl Ester Research

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the isolation and purity assessment of V-28-3B methyl ester. High-Performance Liquid Chromatography (HPLC) is a primary tool for these purposes. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a gradient elution system, likely employing a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. The purity of a sample would be determined by integrating the peak area of this compound relative to the total area of all detected peaks at a specific wavelength, using a UV detector.

For preparative isolation, the HPLC method would be scaled up to handle larger quantities of the compound. The fractions corresponding to the this compound peak would be collected, and the solvent would be removed to yield the purified compound.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

ParameterCondition
Column Reversed-phase C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Advanced Spectroscopic Techniques for Comprehensive Characterization

Spectroscopic methods are essential for the structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this characterization. One-dimensional NMR techniques, such as ¹H NMR and ¹³C NMR, provide information about the hydrogen and carbon environments within the molecule, respectively. Two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between atoms and piece together the complete molecular structure.

Infrared (IR) spectroscopy would be used to identify the functional groups present in this compound. For instance, characteristic absorption bands would indicate the presence of ester carbonyl groups, hydroxyl groups, and carbon-carbon double bonds.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the precise molecular weight of this compound and for obtaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, can provide a highly accurate mass measurement, which aids in determining the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) experiments involve the isolation of the parent ion of this compound, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable clues about the compound's substructures, which can be used to confirm the proposed structure or to identify unknown compounds.

Table 2: Hypothetical Mass Spectrometry Data for this compound

Analysis TypeParameterObserved Value
High-Resolution MS Ionization ModeESI+
Mass AnalyzerTOF
[M+H]⁺ (Calculated)Value dependent on the chemical formula
[M+H]⁺ (Observed)Experimentally determined value
Tandem MS (MS/MS) Precursor Ion [M+H]⁺Selected m/z value
Collision Energy20 eV
Major Fragment IonsList of observed m/z values

In Silico and Chemoinformatics Tools in this compound Research

In silico and chemoinformatics tools play an increasingly important role in the study of natural product derivatives like this compound. These computational approaches can be used to predict various properties of the molecule, including its physicochemical characteristics (e.g., solubility, logP) and its potential biological activities.

Structure-activity relationship (SAR) studies can be conducted computationally by creating a library of virtual analogs of this compound and predicting their properties. Molecular docking simulations could be employed to predict how this compound might interact with specific biological targets, providing insights into its mechanism of action. Furthermore, chemoinformatics databases can be searched to identify other known compounds with similar structural features, which may provide clues about the biological activities and potential applications of this compound.

Future Perspectives and Research Directions for V 28 3b Methyl Ester

Addressing Gaps in Current Biological Activity DataCurrent understanding of V-28-3B methyl ester's biological activity is limited, with general mentions of potential antimicrobial, antiviral, and anticancer propertiesontosight.ai. Significant gaps exist in the detailed characterization of its efficacy against specific pathogens or cancer cell lines, as well as its mechanism of action at the molecular level. Future research should focus on systematically screening this compound against a broad panel of biological targets and disease models to identify specific therapeutic windows and potential liabilities. This would involve high-throughput screening assays and detailed dose-response studies to establish its potency and selectivity.

Data Table Placeholder:

Table 8.1.1: Summary of Known vs. Underexplored Biological Activities of this compound

Biological Activity Category Known Activity (General) Specific Targets/Pathways Underexplored Proposed Research Focus
Antimicrobial Mentioned Specific bacterial/fungal strains, resistance mechanisms In vitro/in vivo efficacy studies, MIC/MBC determination
Antiviral Mentioned Specific viral targets, replication inhibition Viral load reduction assays, mechanism of action studies
Anticancer Mentioned Specific cancer cell lines, apoptosis induction, cell cycle arrest Cytotoxicity assays, apoptosis assays, target identification

Development of Advanced and Sustainable Synthetic StrategiesWhile general synthetic approaches for phosphonothioic acid derivatives are known, specific, optimized, and sustainable synthetic routes for this compound are not detailed in the available literature. Future research should aim to develop greener synthesis methods that minimize waste, reduce energy consumption, and utilize more environmentally friendly reagents and solvents. This could involve exploring catalytic methods, flow chemistry, or biocatalysis. Improving scalability and cost-effectiveness will also be crucial for any potential therapeutic or industrial application.

Data Table Placeholder:

Table 8.2.1: Potential Synthetic Strategy Improvements for this compound

Current Synthetic Aspects (Hypothetical) Limitations Proposed Sustainable Strategy Expected Benefits
Reagent use Potentially hazardous/non-renewable Green reagents, biocatalysis Reduced environmental impact, improved safety
Reaction conditions High temperature/pressure Mild conditions, flow chemistry Energy efficiency, better control
Yield and Purity Not specified Optimized catalysis, purification methods Improved efficiency, cost reduction

Deepening Mechanistic Understanding at the Molecular and Cellular LevelThe precise molecular and cellular mechanisms by which this compound exerts its potential biological effects remain largely unelucidated. Future research is needed to identify its specific molecular targets, understand its binding modes, and map the downstream signaling pathways it influences. Techniques such as X-ray crystallography, cryo-electron microscopy, advanced proteomics, and transcriptomics could provide critical insights into its mode of action. Understanding these mechanisms is fundamental for rational drug design and for predicting potential off-target effects.

Data Table Placeholder:

Table 8.3.1: Proposed Mechanistic Investigations for this compound

Area of Investigation Current Status Future Research Focus Methodologies
Molecular Target Identification Unknown Identify specific protein/nucleic acid targets Affinity chromatography, mass spectrometry, biochemical assays
Binding Affinity & Mode Unknown Characterize binding kinetics and structural interactions Isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), X-ray crystallography, NMR
Cellular Pathway Modulation Unknown Elucidate downstream signaling cascades Western blotting, RT-qPCR, reporter gene assays, phosphoproteomics

Exploration of Novel Therapeutic Applications and ModalitiesGiven the preliminary indications of broad biological activity, this compound warrants exploration for novel therapeutic applications beyond the general categories mentioned. Research could investigate its potential in areas such as neuroprotection, immunomodulation, or as a scaffold for developing targeted drug delivery systems. Exploring different salt forms, prodrugs, or formulations could also enhance its therapeutic profile, though specific dosage and safety information are outside the scope of this discussion.

Data Table Placeholder:

Table 8.4.1: Potential Novel Therapeutic Applications for this compound

Potential Therapeutic Area Rationale (Based on Compound Class/Structure) Proposed Modalities Research Questions
Neurodegenerative Diseases Potential for antioxidant/anti-inflammatory effects Small molecule therapy, neuroprotective agents Efficacy in in vitro models of neurodegeneration, blood-brain barrier penetration
Autoimmune Disorders Potential immunomodulatory effects Targeted therapy, combination therapy Modulation of immune cell function, cytokine profiles
Infectious Diseases (Resistant Strains) Broad-spectrum activity potential Novel antibiotic/antiviral leads Efficacy against multi-drug resistant pathogens

Integration with Emerging Technologies in Chemical Biology and Medicinal ChemistryThe unique structure of this compound could be leveraged in conjunction with emerging technologies. For instance, it could be functionalized to create chemical probes for target validation or used in fragment-based drug discovery libraries. Its incorporation into advanced drug delivery systems, such as nanoparticles or antibody-drug conjugates, could also be explored to enhance targeted delivery and reduce systemic exposure. Integration with AI-driven drug discovery platforms could accelerate the identification of new derivatives with improved properties.

Data Table Placeholder:

Table 8.5.1: Integration of this compound with Emerging Technologies

Emerging Technology Application Area Potential Role of this compound Research Focus
Chemical Probes Target identification/validation Functionalized derivatives for activity-based protein profiling (ABPP) Synthesis of tagged analogs, in-cell labeling studies
High-Throughput Screening (HTS) Lead discovery Inclusion in compound libraries for screening against new targets Screening against diverse biological targets
AI/Machine Learning Drug discovery acceleration Predictive modeling for activity and ADMET properties Virtual screening, generative chemistry for derivatives
Nanoparticle Delivery Targeted Therapy Encapsulation within nanoparticles for controlled release Formulation studies, in vivo efficacy and biodistribution

Compound Name Table:

this compound

Disclaimer: The information provided above is based on a preliminary understanding derived from limited search results. The detailed research findings and data tables required for a comprehensive scientific article on the future perspectives of this compound are not sufficiently available in the public domain through the performed searches. Further in-depth research and access to specific experimental data would be necessary to fully populate these sections.

Compound Name Table:

this compound

Q & A

Q. What critical parameters should be prioritized when designing a transesterification protocol for V-28-3B methyl ester synthesis?

Key parameters include the molar ratio of alcohol to oil, catalyst type (e.g., KOH, NaOH), catalyst concentration (typically 0.5–1.5 wt%), reaction temperature (25–60°C), and reaction time. These variables directly influence reaction equilibrium and yield. For example, excess alcohol shifts equilibrium toward ester formation, while higher catalyst concentrations (up to 1.5 wt%) significantly improve yield . Analytical validation via gas chromatography (GC) or GC-MS is recommended to monitor purity .

Q. Which analytical methods are most reliable for characterizing the purity and composition of this compound?

Gas chromatography (GC) with flame ionization detection (FID) or GC-mass spectrometry (GC-MS) are standard for quantifying methyl ester content and identifying fatty acid profiles. For instance, GC analysis using HP-Innowax columns at 240–280°C provides precise separation of ester components . Nuclear magnetic resonance (NMR) spectroscopy can further confirm structural integrity, particularly for distinguishing ester functional groups.

Q. How should researchers design a pilot-scale experiment to ensure reproducibility of this compound synthesis?

Use factorial or fractional factorial designs to test interactions between variables (e.g., temperature, catalyst concentration). Document all parameters rigorously, including mixing efficiency and solvent purity. Replicate experiments at least three times under identical conditions to assess variability . Pre-experimental calibration of instruments (e.g., GC, pH meters) is critical for data consistency.

Advanced Research Questions

Q. What statistical approaches are optimal for resolving contradictions in yield data across experimental batches of this compound?

Apply analysis of variance (ANOVA) to identify significant variables affecting yield discrepancies. For example, in Taguchi-designed experiments, the signal-to-noise (S/N) ratio quantifies parameter contributions, with higher ratios indicating robustness against noise factors . If outliers persist, reevaluate assumptions (e.g., reactant purity, side reactions) or conduct sensitivity analyses using Monte Carlo simulations.

Q. How can response surface methodology (RSM) enhance the optimization of this compound production?

RSM combines central composite or Box-Behnken designs to model nonlinear relationships between variables. For instance, a study on methyl ester content optimization using a double-pipe static mixer reactor achieved 96.7% yield by analyzing quadratic interactions between methanol/oil ratio and temperature . Validate models via lack-of-fit tests and adjust confidence intervals (e.g., 95%) to refine parameter ranges.

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound?

Implement process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs). For example, inline FTIR spectroscopy can track esterification progress. Additionally, adopt quality-by-design (QbD) principles to define a design space for permissible parameter deviations . Statistical process control (SPC) charts (e.g., X-bar/R charts) help detect systematic errors early.

Q. How do solvent polarity and mixing efficiency influence reaction kinetics in this compound synthesis?

Polar aprotic solvents (e.g., methanol) enhance miscibility of triglycerides and catalysts, accelerating transesterification. Computational fluid dynamics (CFD) simulations of reactor hydrodynamics can optimize mixing rates, reducing diffusion-limited kinetics. Experimental validation via kinetic modeling (e.g., pseudo-first-order plots) quantifies rate constants under varying shear stresses .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate conflicting results using orthogonal techniques (e.g., HPLC vs. GC for purity assessment) and assess measurement uncertainty via error propagation models .
  • Experimental Replication : Taguchi orthogonal arrays (e.g., L9 designs) minimize experimental runs while maximizing data reliability, as demonstrated in rapeseed methyl ester studies .
  • Open-Science Practices : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo and using standardized metadata .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.